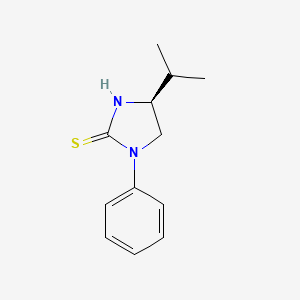
(S)-4-Isopropyl-1-phenylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Isopropyl-1-phenylimidazolidine-2-thione is a chiral compound belonging to the class of imidazolidine derivatives. This compound is characterized by the presence of an isopropyl group and a phenyl group attached to the imidazolidine ring, with a thione functional group at the 2-position. The (S)-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropyl-1-phenylimidazolidine-2-thione typically involves the reaction of an appropriate isopropylamine derivative with a phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired (S)-enantiomer. The process may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for enantiomeric separation and purification.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Isopropyl-1-phenylimidazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-4-Isopropyl-1-phenylimidazolidine-2-thione has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-1-phenylimidazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
®-4-Isopropyl-1-phenylimidazolidine-2-thione: The enantiomer of the (S)-compound, with different stereochemistry.
4-Isopropyl-1-phenylimidazolidine-2-one: A related compound with an oxygen atom replacing the sulfur atom in the thione group.
4-Isopropyl-1-phenylimidazolidine: A derivative lacking the thione group.
Uniqueness: (S)-4-Isopropyl-1-phenylimidazolidine-2-thione is unique due to its specific stereochemistry and the presence of the thione functional group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
(4S)-1-phenyl-4-propan-2-ylimidazolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-9(2)11-8-14(12(15)13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
LFUVRXKJANNGTA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(C(=S)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CN(C(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
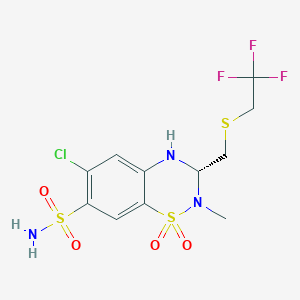
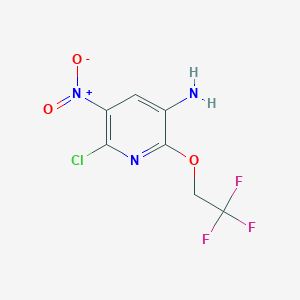
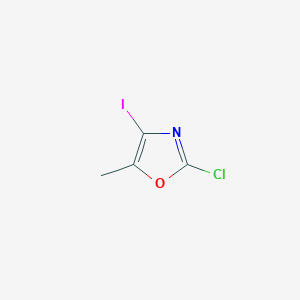
![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)

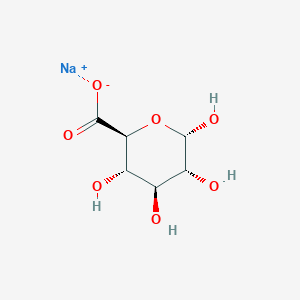
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
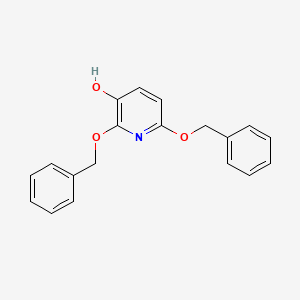

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
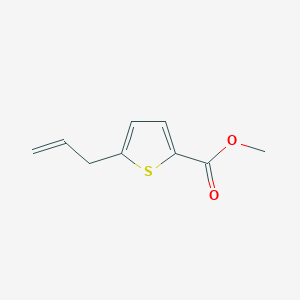
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
